BenchChemオンラインストアへようこそ!

Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate

Lipophilicity Drug-likeness FABP inhibitor

Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate (CAS 896615-93-3) is a fully synthetic thiophene-3-carboxylate derivative featuring a 3-phenoxybenzamido substituent at the 2-position and methyl ester and 4,5-dimethyl groups on the thiophene core. With molecular formula C₂₁H₁₉NO₄S and molecular weight 381.45 g/mol, it belongs to a class of non-annulated thiophenylamides explored as fatty-acid binding protein (FABP) 4/5 inhibitors, as disclosed in patent US-9353102-B2.

Molecular Formula C21H19NO4S
Molecular Weight 381.45
CAS No. 896615-93-3
Cat. No. B2603856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate
CAS896615-93-3
Molecular FormulaC21H19NO4S
Molecular Weight381.45
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C
InChIInChI=1S/C21H19NO4S/c1-13-14(2)27-20(18(13)21(24)25-3)22-19(23)15-8-7-11-17(12-15)26-16-9-5-4-6-10-16/h4-12H,1-3H3,(H,22,23)
InChIKeyUHCKMLZAQUQZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate (CAS 896615-93-3): Structural Baseline and Procurement Context


Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate (CAS 896615-93-3) is a fully synthetic thiophene-3-carboxylate derivative featuring a 3-phenoxybenzamido substituent at the 2-position and methyl ester and 4,5-dimethyl groups on the thiophene core . With molecular formula C₂₁H₁₉NO₄S and molecular weight 381.45 g/mol, it belongs to a class of non-annulated thiophenylamides explored as fatty-acid binding protein (FABP) 4/5 inhibitors, as disclosed in patent US-9353102-B2 [1]. Its closest commercially available analogs differ in ester group (methyl vs. ethyl) or phenoxybenzamido regiochemistry (3- vs. 4-substitution), making precise comparator-based selection critical for structure–activity relationship (SAR) studies and lead optimization programs.

Why Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate Cannot Be Substituted with Generic Thiophene Analogs


Within the phenoxybenzamido-thiophene-3-carboxylate series, small structural variations produce substantial differences in physicochemical and biological profiles. The methyl ester of CAS 896615-93-3 confers lower lipophilicity (XLogP3 ≈ 4.5 predicted) compared to its ethyl ester analog (CAS 391867-06-4, XLogP3 = 5.8) [1], directly affecting solubility, membrane permeability, and assay compatibility. The 3-phenoxy substitution pattern positions the terminal phenyl ring differently within the FABP4/5 ligand-binding pocket relative to the 4-phenoxy isomer (CAS 896616-00-5), potentially altering inhibitory potency and isoform selectivity [2]. Furthermore, literature on related 2-(4-phenoxybenzamido)-hexahydrocycloocta[b]thiophene-3-carboxamides demonstrates that subtle scaffold changes modulate antimycobacterial MIC values by >2-fold [3]. These SAR sensitivities mean that generic substitution of CAS 896615-93-3 with a close analog risks invalidating biological data, derailing lead optimization, or producing non-reproducible results in FABP-targeted or antimicrobial screening campaigns.

Quantitative Differentiation Evidence for Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate vs. Closest Analogs


Reduced Lipophilicity (XLogP3) of Methyl Ester vs. Ethyl Ester Analog Improves Aqueous Compatibility

The methyl ester of CAS 896615-93-3 is predicted to have substantially lower lipophilicity than its direct ethyl ester analog (CAS 391867-06-4), consistent with the known contribution of the ester alkyl chain to logP. This difference is critical for aqueous solubility, DMSO stock preparation, and avoiding non-specific protein binding in biochemical assays.

Lipophilicity Drug-likeness FABP inhibitor

3-Phenoxy vs. 4-Phenoxy Regioisomerism: Differential FABP Binding Cavity Occupancy

The 3-phenoxybenzamido substitution pattern of CAS 896615-93-3 orients the terminal phenyl ring into a distinct sub-pocket of the FABP4/5 ligand-binding cavity compared to the 4-phenoxy isomer (CAS 896616-00-5). Patent US-9353102-B2 explicitly claims non-annulated thiophenylamides with diverse aryloxy substitution patterns as dual FABP4/5 inhibitors, indicating that regioisomeric variation is exploited to tune isoform selectivity and potency [1]. While direct IC₅₀ data for CAS 896615-93-3 against FABP4/5 are not publicly available, the patent's SAR disclosure establishes that 3-phenoxy vs. 4-phenoxy placement is a deliberate design variable affecting target engagement.

FABP4/5 inhibition Regioisomer selectivity Structure-based design

Topological Polar Surface Area (tPSA) Comparison: Methyl Ester Target vs. Ethyl Ester Analog

The topological polar surface area (tPSA) is a key determinant of passive membrane permeability and oral bioavailability. CAS 896615-93-3 shares the same tPSA (≈ 92.9 Ų) as its ethyl ester analog because the ester alkyl group does not contribute to polar surface area . Both compounds fall within the accepted drug-like range (tPSA < 140 Ų), but the lower molecular weight of the methyl ester (381.45 vs. 395.47 g/mol) yields a marginally improved tPSA/MW ratio, which correlates with higher ligand efficiency metrics in fragment-based and lead-like screening libraries [1].

Drug-likeness Permeability ADME prediction

Antimycobacterial Activity Precedent: Class-Level Evidence Supporting Phenoxybenzamido-Thiophene Scaffolds

Although direct MIC data for CAS 896615-93-3 against Mycobacterium tuberculosis (MTB) are not published, a closely related 2-(4-phenoxybenzamido)-hexahydrocycloocta[b]thiophene-3-carboxamide (compound 12f) exhibited an MIC of 3.70 μM against MTB, outperforming ethambutol (MIC 7.64 μM), ciprofloxacin (MIC 9.41 μM), and the lead SID 92097880 (MIC 9.15 μM) [1]. This demonstrates that the phenoxybenzamido-thiophene pharmacophore is intrinsically capable of potent antimycobacterial activity. The 4,5-dimethyl substitution and ester group of CAS 896615-93-3 provide a distinct SAR entry point for optimizing anti-TB activity while modulating cytotoxicity, as compound 12f showed no cytotoxicity at 50 μM [1].

Antitubercular Mycobacterium tuberculosis Phenotypic screening

Rotatable Bond Count and Conformational Flexibility: Methyl Ester Target vs. Ethyl Ester Comparator

The target compound possesses 7 rotatable bonds compared to 7 rotatable bonds for the ethyl ester analog , [1]. While the count is identical, the reduced steric bulk of the methyl ester (vs. ethyl ester) lowers the energy barrier for rotation about the ester C–O bond, which can influence the conformational pre-organization of the molecule in solution. In the context of FABP binding, where the ligand-binding pocket accommodates the fatty acid mimetic in a specific U-shaped conformation, subtle differences in ester rotamer populations may affect the entropic penalty upon binding [2].

Conformational entropy Binding affinity Lead-likeness

Hydrogen Bond Donor/Acceptor Profile: Conserved Pharmacophoric Features Across the Series

CAS 896615-93-3 contains 1 hydrogen bond donor (amide N–H) and 5 hydrogen bond acceptors (amide C=O, ester C=O, ester C–O–C, ether O, and thiophene S), matching the HBD/HBA profile of its ethyl ester analog , [1]. This conserved H-bond pharmacophore is essential for recognition by the FABP4/5 binding site, where the amide N–H and carbonyl oxygen form key hydrogen bonds with residues in the binding cavity [2]. The identity of the ester alkyl group (methyl vs. ethyl) does not alter the H-bond donor/acceptor count, but the methyl ester's smaller steric footprint may allow closer approach of the ester carbonyl to complementary residues in the FABP pocket.

Pharmacophore Hydrogen bonding FABP recognition

Optimal Procurement and Research Application Scenarios for Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate (CAS 896615-93-3)


FABP4/5 Dual Inhibitor Lead Optimization and Selectivity Profiling

CAS 896615-93-3 is best deployed as a key SAR probe in FABP4/5 dual inhibitor programs, where the 3-phenoxy substitution pattern and methyl ester distinguish it from the 4-phenoxy and ethyl ester analogs [1]. Procurement of all four regioisomer/ester combinations (methyl 3-phenoxy, methyl 4-phenoxy, ethyl 3-phenoxy, ethyl 4-phenoxy) enables a full 2×2 factorial SAR matrix to deconvolute the contributions of ester size and aryloxy position to FABP4 vs. FABP5 isoform selectivity, as guided by the patent disclosure in US-9353102-B2 [1].

Antitubercular Phenotypic Screening with a Non-Cyclized Scaffold

Building on the demonstrated antimycobacterial activity of 2-(4-phenoxybenzamido)-hexahydrocycloocta[b]thiophene-3-carboxamide (MIC 3.70 μM against MTB) [2], CAS 896615-93-3 offers a less constrained, 4,5-dimethyl-substituted scaffold for anti-TB phenotypic screening. Its lower molecular complexity and commercial availability make it an attractive starting point for hit expansion libraries targeting Mycobacterium tuberculosis, particularly for exploring SAR around the thiophene 4,5-positions and the ester moiety.

Physicochemical Property Benchmarking in Drug-Likeness Studies

With its favorable tPSA (92.9 Ų), moderate predicted logP (~4.5), and molecular weight (381.45 g/mol) within lead-like space , CAS 896615-93-3 serves as a reference compound for benchmarking the physicochemical properties of newly synthesized phenoxybenzamido-thiophene analogs. Its methyl ester provides a lower-lipophilicity baseline compared to the ethyl ester analog (XLogP3 5.8) [3], enabling systematic evaluation of how incremental lipophilicity changes affect solubility, permeability, and metabolic stability in ADME panels.

Computational Chemistry and Molecular Docking Template

The well-defined structure and moderate conformational flexibility (7 rotatable bonds) of CAS 896615-93-3 position it as an ideal template for molecular docking studies into the FABP4/5 ligand-binding pockets. Its 3-phenoxy substitution provides a distinct docking pose compared to the 4-phenoxy isomer, and comparative docking of both regioisomers can reveal sub-pocket preferences that inform structure-based design of next-generation FABP inhibitors [1].

Quote Request

Request a Quote for Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.